molecular formula C17H16N2O2S B2486910 2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2309306-95-2

2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No. B2486910
CAS RN: 2309306-95-2
M. Wt: 312.39
InChI Key: HHUGWERLOQCAQO-UHFFFAOYSA-N
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Description

The synthesis and study of furan and thiophene derivatives, including carboxamide compounds, are significant in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.

Synthesis Analysis

Synthetic approaches to similar compounds often involve multi-step reactions, including condensation, cyclization, and N-alkylation processes. For instance, El-Essawy and Rady (2011) describe the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles starting from N-(furan-2-ylmethylidene) derivatives, indicating the complexity and versatility of synthesizing furan-based compounds (El-Essawy & Rady, 2011).

Molecular Structure Analysis

The molecular structure of related compounds can be determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy, providing insights into the compound's conformation, bond lengths, and angles. Ji (2006) reported the synthesis and crystal structure of a related pyrimidine derivative, highlighting the importance of structural analysis in understanding the chemical behavior of such compounds (Ji, 2006).

Scientific Research Applications

Antiprotozoal Agents

Compounds related to 2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide have shown significant potential as antiprotozoal agents. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibited strong DNA affinities and in vitro IC50 values of 63 nM or less against T. b. rhodesiense, with some compounds demonstrating excellent in vivo activity in a trypanosomal mouse model (Ismail et al., 2004).

Amplifiers of Phleomycin

Research into unfused heterobicycles has shown that certain pyridinylpyrimidines with strongly basic side chains serve as effective amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Influenza A Virus Inhibitors

A series of furan-carboxamide derivatives were identified as potent inhibitors of the H5N1 influenza A virus. These compounds, particularly 2,5-dimethyl-substituted heterocyclic moieties, demonstrated significant anti-influenza activity, with one derivative showing an EC50 value of 1.25 μM against H5N1 (Yongshi et al., 2017).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of various heterocyclic compounds based on reactions involving furan-2(3H)-ones. These efforts have led to the creation of biologically active compounds with pyrimidine and pyridazine structural fragments, demonstrating the versatility of compounds related to this compound in synthetic chemistry (Aniskova, Grinev, & Yegorova, 2017).

Mechanism of Action

The mechanism of action of thiophene and pyridine derivatives largely depends on their chemical structure and the type of biological activity they exhibit .

Safety and Hazards

Thiophene and pyridine are both hazardous materials that require careful handling. They can cause skin and eye irritation, and prolonged exposure can lead to more serious health effects .

Future Directions

The future research directions in the field of thiophene and pyridine derivatives are vast, given their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

2,5-dimethyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-15(12(2)21-11)17(20)19-9-13-4-3-6-18-16(13)14-5-7-22-10-14/h3-8,10H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUGWERLOQCAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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